Methyl 2-methyl-3-(tribromogermyl)propanoate
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Overview
Description
Methyl 2-methyl-3-(tribromogermyl)propanoate: is an organogermanium compound characterized by the presence of a tribromogermyl group attached to a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-methyl-3-(tribromogermyl)propanoate typically involves the reaction of 2-methyl-3-bromopropanoic acid with tribromogermane in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The esterification process involves the use of methanol and an acid catalyst to yield the final ester compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-methyl-3-(tribromogermyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The tribromogermyl group can be substituted with other nucleophiles, leading to the formation of different organogermanium compounds.
Reduction Reactions: The compound can be reduced to form lower brominated derivatives or completely dehalogenated products.
Oxidation Reactions: Oxidation can lead to the formation of germanium oxides or other oxidized species.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products:
- Substitution reactions yield various organogermanium derivatives.
- Reduction reactions produce lower brominated or dehalogenated compounds.
- Oxidation reactions result in germanium oxides or other oxidized species .
Scientific Research Applications
Methyl 2-methyl-3-(tribromogermyl)propanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, including semiconductors and catalysts.
Mechanism of Action
The mechanism of action of methyl 2-methyl-3-(tribromogermyl)propanoate involves its interaction with molecular targets through its tribromogermyl group. This group can form covalent bonds with nucleophilic sites on biomolecules or other chemical species, leading to various biological and chemical effects. The pathways involved include nucleophilic substitution and redox reactions, which can modulate the activity of enzymes or other proteins .
Comparison with Similar Compounds
- Methyl 3-bromo-2-(bromomethyl)propionate
- Methyl 3-(3-bromophenyl)propionate
- Methyl 2-(3-bromophenyl)propanoate
Comparison: Methyl 2-methyl-3-(tribromogermyl)propanoate is unique due to the presence of the tribromogermyl group, which imparts distinct chemical reactivity and potential applications. In contrast, similar compounds with bromine atoms or bromophenyl groups exhibit different reactivity and applications. The tribromogermyl group enhances the compound’s ability to participate in substitution and redox reactions, making it valuable in various research and industrial contexts .
Properties
CAS No. |
106052-17-9 |
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Molecular Formula |
C5H9Br3GeO2 |
Molecular Weight |
413.47 g/mol |
IUPAC Name |
methyl 2-methyl-3-tribromogermylpropanoate |
InChI |
InChI=1S/C5H9Br3GeO2/c1-4(5(10)11-2)3-9(6,7)8/h4H,3H2,1-2H3 |
InChI Key |
PUNNLBKWPSAAMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C[Ge](Br)(Br)Br)C(=O)OC |
Origin of Product |
United States |
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